molecular formula C6H12O5 B027722 1,4-Anhydro-d-mannitol CAS No. 7726-97-8

1,4-Anhydro-d-mannitol

Cat. No. B027722
Key on ui cas rn: 7726-97-8
M. Wt: 164.16 g/mol
InChI Key: JNYAEWCLZODPBN-KVTDHHQDSA-N
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Patent
US05272152

Procedure details

This was prepared by modification of the method of S. Soltzberg (J. Am. Chem. Soc., 68, 919 (1946)). In a 2L round bottom flask, D-Sorbitol (130 g) was added to a solution of 1.43 g of concentrated H2SO4 in 19.5 ml of H2O. The flask was warmed in a 100° oil bath until the solid began to melt. The flask was then evacuated, maintained at approximately 20-25 mm Hg, and placed in a 140° oil bath. The reaction was stirred at 125°-145° for 30 minutes at reduced pressure. The reaction flask was then cooled to room temperature and 500 ml of H2O and approximately 25 g of Norit were added. The flask was warmed in a 80° oil bath for several minutes and the mixture was filtered. After cooling to room temperature, the filtrate was neutralized with barium acetate to pH 6.5, and allowed to stand for one hour. The precipitate was then removed by filtration and the solvent was removed to provide a colorless, oily solid. Chromatography on silica gel (750 g 0-30% CH3OH in CHCl3) yielded 30.0 g of impure [2R-2α(S*),3α,4β]]-tetrahydro-β,3,4-trihydroxy-2-furanethanol, which was used as such in the following step.
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
D-Sorbitol
Quantity
130 g
Type
reactant
Reaction Step One
Name
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
19.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])O)[OH:4].OS(O)(=O)=O>O>[OH:4][CH:3]([CH:5]1[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][O:12]1)[CH2:2][OH:1]

Inputs

Step One
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
D-Sorbitol
Quantity
130 g
Type
reactant
Smiles
OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
1.43 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
19.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at 125°-145° for 30 minutes at reduced pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was prepared by modification of the method of S
TEMPERATURE
Type
TEMPERATURE
Details
The flask was warmed in a 100° oil bath until the solid
CUSTOM
Type
CUSTOM
Details
The flask was then evacuated
TEMPERATURE
Type
TEMPERATURE
Details
maintained at approximately 20-25 mm Hg
CUSTOM
Type
CUSTOM
Details
placed in a 140°
ADDITION
Type
ADDITION
Details
500 ml of H2O and approximately 25 g of Norit were added
TEMPERATURE
Type
TEMPERATURE
Details
The flask was warmed in a 80° oil bath for several minutes
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WAIT
Type
WAIT
Details
to stand for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate was then removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
to provide a colorless, oily solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(CO)C1OCC(C1O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05272152

Procedure details

This was prepared by modification of the method of S. Soltzberg (J. Am. Chem. Soc., 68, 919 (1946)). In a 2L round bottom flask, D-Sorbitol (130 g) was added to a solution of 1.43 g of concentrated H2SO4 in 19.5 ml of H2O. The flask was warmed in a 100° oil bath until the solid began to melt. The flask was then evacuated, maintained at approximately 20-25 mm Hg, and placed in a 140° oil bath. The reaction was stirred at 125°-145° for 30 minutes at reduced pressure. The reaction flask was then cooled to room temperature and 500 ml of H2O and approximately 25 g of Norit were added. The flask was warmed in a 80° oil bath for several minutes and the mixture was filtered. After cooling to room temperature, the filtrate was neutralized with barium acetate to pH 6.5, and allowed to stand for one hour. The precipitate was then removed by filtration and the solvent was removed to provide a colorless, oily solid. Chromatography on silica gel (750 g 0-30% CH3OH in CHCl3) yielded 30.0 g of impure [2R-2α(S*),3α,4β]]-tetrahydro-β,3,4-trihydroxy-2-furanethanol, which was used as such in the following step.
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
D-Sorbitol
Quantity
130 g
Type
reactant
Reaction Step One
Name
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
19.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])O)[OH:4].OS(O)(=O)=O>O>[OH:4][CH:3]([CH:5]1[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][O:12]1)[CH2:2][OH:1]

Inputs

Step One
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
D-Sorbitol
Quantity
130 g
Type
reactant
Smiles
OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
1.43 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
19.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at 125°-145° for 30 minutes at reduced pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was prepared by modification of the method of S
TEMPERATURE
Type
TEMPERATURE
Details
The flask was warmed in a 100° oil bath until the solid
CUSTOM
Type
CUSTOM
Details
The flask was then evacuated
TEMPERATURE
Type
TEMPERATURE
Details
maintained at approximately 20-25 mm Hg
CUSTOM
Type
CUSTOM
Details
placed in a 140°
ADDITION
Type
ADDITION
Details
500 ml of H2O and approximately 25 g of Norit were added
TEMPERATURE
Type
TEMPERATURE
Details
The flask was warmed in a 80° oil bath for several minutes
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WAIT
Type
WAIT
Details
to stand for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate was then removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
to provide a colorless, oily solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(CO)C1OCC(C1O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05272152

Procedure details

This was prepared by modification of the method of S. Soltzberg (J. Am. Chem. Soc., 68, 919 (1946)). In a 2L round bottom flask, D-Sorbitol (130 g) was added to a solution of 1.43 g of concentrated H2SO4 in 19.5 ml of H2O. The flask was warmed in a 100° oil bath until the solid began to melt. The flask was then evacuated, maintained at approximately 20-25 mm Hg, and placed in a 140° oil bath. The reaction was stirred at 125°-145° for 30 minutes at reduced pressure. The reaction flask was then cooled to room temperature and 500 ml of H2O and approximately 25 g of Norit were added. The flask was warmed in a 80° oil bath for several minutes and the mixture was filtered. After cooling to room temperature, the filtrate was neutralized with barium acetate to pH 6.5, and allowed to stand for one hour. The precipitate was then removed by filtration and the solvent was removed to provide a colorless, oily solid. Chromatography on silica gel (750 g 0-30% CH3OH in CHCl3) yielded 30.0 g of impure [2R-2α(S*),3α,4β]]-tetrahydro-β,3,4-trihydroxy-2-furanethanol, which was used as such in the following step.
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
D-Sorbitol
Quantity
130 g
Type
reactant
Reaction Step One
Name
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
19.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])O)[OH:4].OS(O)(=O)=O>O>[OH:4][CH:3]([CH:5]1[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][O:12]1)[CH2:2][OH:1]

Inputs

Step One
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
D-Sorbitol
Quantity
130 g
Type
reactant
Smiles
OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
1.43 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
19.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at 125°-145° for 30 minutes at reduced pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was prepared by modification of the method of S
TEMPERATURE
Type
TEMPERATURE
Details
The flask was warmed in a 100° oil bath until the solid
CUSTOM
Type
CUSTOM
Details
The flask was then evacuated
TEMPERATURE
Type
TEMPERATURE
Details
maintained at approximately 20-25 mm Hg
CUSTOM
Type
CUSTOM
Details
placed in a 140°
ADDITION
Type
ADDITION
Details
500 ml of H2O and approximately 25 g of Norit were added
TEMPERATURE
Type
TEMPERATURE
Details
The flask was warmed in a 80° oil bath for several minutes
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WAIT
Type
WAIT
Details
to stand for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate was then removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
to provide a colorless, oily solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(CO)C1OCC(C1O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05272152

Procedure details

This was prepared by modification of the method of S. Soltzberg (J. Am. Chem. Soc., 68, 919 (1946)). In a 2L round bottom flask, D-Sorbitol (130 g) was added to a solution of 1.43 g of concentrated H2SO4 in 19.5 ml of H2O. The flask was warmed in a 100° oil bath until the solid began to melt. The flask was then evacuated, maintained at approximately 20-25 mm Hg, and placed in a 140° oil bath. The reaction was stirred at 125°-145° for 30 minutes at reduced pressure. The reaction flask was then cooled to room temperature and 500 ml of H2O and approximately 25 g of Norit were added. The flask was warmed in a 80° oil bath for several minutes and the mixture was filtered. After cooling to room temperature, the filtrate was neutralized with barium acetate to pH 6.5, and allowed to stand for one hour. The precipitate was then removed by filtration and the solvent was removed to provide a colorless, oily solid. Chromatography on silica gel (750 g 0-30% CH3OH in CHCl3) yielded 30.0 g of impure [2R-2α(S*),3α,4β]]-tetrahydro-β,3,4-trihydroxy-2-furanethanol, which was used as such in the following step.
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
D-Sorbitol
Quantity
130 g
Type
reactant
Reaction Step One
Name
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
19.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C@@H:3]([C@H:5]([C@@H:7]([C@@H:9]([CH2:11][OH:12])[OH:10])[OH:8])O)[OH:4].OS(O)(=O)=O>O>[OH:4][CH:3]([CH:5]1[CH:7]([OH:8])[CH:9]([OH:10])[CH2:11][O:12]1)[CH2:2][OH:1]

Inputs

Step One
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
D-Sorbitol
Quantity
130 g
Type
reactant
Smiles
OC[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
1.43 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
19.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at 125°-145° for 30 minutes at reduced pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This was prepared by modification of the method of S
TEMPERATURE
Type
TEMPERATURE
Details
The flask was warmed in a 100° oil bath until the solid
CUSTOM
Type
CUSTOM
Details
The flask was then evacuated
TEMPERATURE
Type
TEMPERATURE
Details
maintained at approximately 20-25 mm Hg
CUSTOM
Type
CUSTOM
Details
placed in a 140°
ADDITION
Type
ADDITION
Details
500 ml of H2O and approximately 25 g of Norit were added
TEMPERATURE
Type
TEMPERATURE
Details
The flask was warmed in a 80° oil bath for several minutes
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WAIT
Type
WAIT
Details
to stand for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate was then removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
to provide a colorless, oily solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(CO)C1OCC(C1O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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